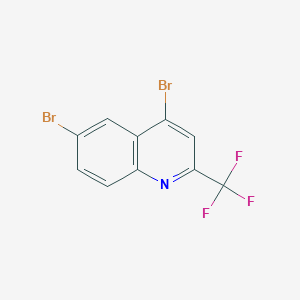

4,6-Dibromo-2-(trifluoromethyl)quinoline

Description

Properties

IUPAC Name |

4,6-dibromo-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Br2F3N/c11-5-1-2-8-6(3-5)7(12)4-9(16-8)10(13,14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZSPMCNXIHWBJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CC(=N2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Br2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Overview

The primary synthetic route to 4,6-dibromo-2-(trifluoromethyl)quinoline involves:

- Starting from a 2-(trifluoromethyl)quinoline precursor

- Selective bromination at the 4 and 6 positions

- Use of brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS)

- Conducting the reaction in organic solvents like dichloromethane or chloroform under controlled low temperature to ensure regioselectivity

This method is widely reported as the standard approach for obtaining the dibromo derivative with high selectivity and yield.

Detailed Synthetic Routes

Cyclization Route from Amino Precursors

A key approach involves the cyclization of substituted anilines with trifluoromethyl-containing reagents:

- Starting materials: 4-bromoaniline or 2-bromoaniline and ethyl trifluoroacetoacetate

- Cyclization: Reaction of the aniline with ethyl trifluoroacetoacetate under conditions adapted from Schlosser and Marull leads to quinolone intermediates selectively brominated at specific positions

- Bromination: Treatment of these quinolone intermediates with phosphoryl bromide (POBr3) introduces additional bromine atoms to yield dibromoquinoline derivatives

For example, synthesis of 4,6-dibromo-2-(trifluoromethyl)quinoline was achieved starting from 4-bromoaniline, leading to the quinoline core with bromines introduced at the 4 and 6 positions by phosphoryl bromide bromination.

Bromination of 2-(Trifluoromethyl)quinoline

An alternative approach involves direct bromination of 2-(trifluoromethyl)quinoline:

- Brominating agents such as bromine or NBS are used

- The reaction is carried out in solvents like dichloromethane or chloroform

- Temperature control is critical to achieve selective dibromination at positions 4 and 6 without over-bromination or side reactions

- This method is suitable for both laboratory-scale and industrial production, with industrial processes often employing continuous flow reactors for better control and yield optimization.

Palladium-Catalyzed Functionalization (Cross-Coupling Reactions)

Once 4,6-dibromo-2-(trifluoromethyl)quinoline is synthesized, it serves as a versatile intermediate for further functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.

- These reactions enable selective substitution of the bromine atoms with aryl or alkynyl groups

- Catalysts like Pd(OAc)2 or Pd(PPh3)4 with ligands such as XPhos are employed

- Copper iodide (CuI) is often used as a co-catalyst in Sonogashira reactions

- Reaction conditions typically include dioxane as solvent, triethylamine as base, and temperatures around 100 °C

- Catalyst loading optimization shows that 2.5 mol % Pd(PPh3)4 with 5 mol % CuI achieves high yields (~99%) in Sonogashira couplings

Research Findings and Data Tables

Catalyst Loading and Yield in Sonogashira Reactions

| Pd-Catalyst (mol %) | Ligand (mol %) | Cu-Catalyst (mol %) | Yield (%) |

|---|---|---|---|

| Pd(OAc)2 (5) | XPhos (10) | CuI (10) | 99 |

| Pd(OAc)2 (2.5) | XPhos (5) | CuI (5) | 99 |

| Pd(PPh3)4 (5) | – | CuI (10) | 99 |

| Pd(PPh3)4 (2.5) | – | CuI (5) | 99 |

| Pd(PPh3)4 (1.75) | – | CuI (3.5) | 93 |

| Pd(PPh3)4 (1) | – | CuI (2) | 90 |

*Reaction conditions: Pd catalyst, ligand, Cu catalyst, phenylacetylene (3 equiv), dioxane, NEt3, 100 °C, 6 h.

Optical Properties of Alkynylated Derivatives (Related to 4,6-Dibromo-2-(trifluoromethyl)quinoline)

| Compound | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Quantum Yield (Φ) |

|---|---|---|---|---|

| 6a | 280, 295, 331, 337, 365 | 17200–18800 | 457 | 0.66 |

| 9a | 267, 282, 293, 347, 362 | 17500–43200 | 419 | 0.63 |

| 12a | 279, 308, 315, 377, 395, 416 | 14300–36600 | 459 | 0.54 |

*These data illustrate how substitution patterns on the quinoline influence optical properties, important for materials science applications.

Summary Table of Preparation Methods

Chemical Reactions Analysis

4,6-Dibromo-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Cross-Coupling Reactions: This compound can participate in Suzuki-Miyaura and Stille coupling reactions, where the bromine atoms are replaced with aryl or vinyl groups.

Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions to modify the quinoline ring or the trifluoromethyl group.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve the replacement of bromine atoms with other functional groups.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals. Its bromine substituents are particularly useful for cross-coupling reactions such as Suzuki-Miyaura and Stille reactions, allowing for the introduction of various functional groups .

- Optical Properties : Recent studies have explored its application in palladium-catalyzed Sonogashira reactions, leading to alkynylated quinolines with significant fluorescence properties. The optical characteristics are influenced by the substitution pattern on the quinoline scaffold .

Biology

Medicine

- Drug Discovery : The unique structure of 4,6-dibromo-2-(trifluoromethyl)quinoline positions it as a candidate for drug development. Its derivatives may exhibit enhanced pharmacological properties due to increased lipophilicity from the trifluoromethyl group, potentially improving bioavailability and membrane permeability .

Industrial Applications

The compound is also explored for applications in materials science, including the production of specialty chemicals, liquid crystals, and dyes. Its halogenated nature allows it to participate in non-covalent interactions beneficial for designing functional materials such as organic light-emitting diodes (OLEDs) .

Antimicrobial Efficacy

A comparative study highlighted the antimicrobial activity of various quinolines against Staphylococcus aureus and Escherichia coli. Although not directly tested, related compounds showed promising results that could guide future research on this derivative's specific activity .

Anticancer Activity

Research into quinoline derivatives has demonstrated significant cytotoxic effects against colorectal cancer cells. These findings suggest that further studies on 4,6-dibromo-2-(trifluoromethyl)quinoline could reveal valuable insights into its therapeutic potential against cancer .

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-(trifluoromethyl)quinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of bromine and trifluoromethyl groups can enhance its binding affinity and specificity for certain molecular targets, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substitution Patterns and Structural Diversity

Quinoline derivatives are often modified at key positions to tailor their properties. Below is a comparative analysis with structurally related compounds:

- Chloroquine: A 4-aminoquinoline with a piperazine side chain at the 4-position, widely used as an antimalarial agent. Its activity arises from the basic side chain, which facilitates lysosomal accumulation in parasites .

- Hydroxychloroquine : Similar to chloroquine but includes a hydroxyl group on the side chain, improving solubility and reducing toxicity .

- 4,6-Dichloroquinoline: A simpler analog with chlorine atoms at the 4- and 6-positions, lacking the -CF₃ group. Its electronic profile is less polarized compared to the brominated/trifluoromethylated variant.

Electronic and Steric Effects

The bromine and -CF₃ substituents significantly influence the compound’s electronic properties:

- Bromine: Heavy halogen atoms increase molecular weight (355.96 g/mol vs.

- -CF₃ Group: This strong electron-withdrawing group reduces electron density on the quinoline ring, which may enhance electrophilic substitution reactivity compared to hydroxychloroquine’s electron-donating hydroxyl group.

Computational studies using density-functional theory (DFT) methods, such as those described by Becke , could model these effects, predicting bond dissociation energies and charge distribution differences relative to analogs.

Physicochemical Properties

- Lipophilicity: The bromine and -CF₃ groups increase logP compared to 4,6-dichloroquinoline, suggesting reduced aqueous solubility, which may limit bioavailability.

- Thermal Stability: The higher melting point of 4,6-Dibromo-2-(trifluoromethyl)quinoline reflects stronger intermolecular forces (e.g., halogen bonding) compared to chloroquine.

Biological Activity

4,6-Dibromo-2-(trifluoromethyl)quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

IUPAC Name: 4,6-Dibromo-2-(trifluoromethyl)quinoline

CAS Number: 1431544-28-3

Molecular Formula: C10H5Br2F3N

The biological activity of 4,6-dibromo-2-(trifluoromethyl)quinoline is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability. The bromine substituents may also influence the compound's reactivity and binding affinity to target sites.

Anticancer Properties

Quinoline derivatives are well-known for their anticancer activities. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, a study on indolo[2,3-c]quinoline derivatives highlighted their ability to inhibit cancer cell proliferation effectively . The potential of 4,6-dibromo-2-(trifluoromethyl)quinoline in this context remains an area for further exploration.

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various quinolines against Staphylococcus aureus and Escherichia coli. While 4,6-dibromo-2-(trifluoromethyl)quinoline was not directly tested, related compounds showed promising results, indicating a potential pathway for future research into this specific derivative .

- Anticancer Activity : In a recent investigation into the anticancer properties of quinoline derivatives, compounds structurally related to 4,6-dibromo-2-(trifluoromethyl)quinoline exhibited significant cytotoxic effects against colorectal cancer cells (Colo320). These findings suggest that further studies on this compound could yield valuable insights into its therapeutic potential .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 4,6-Dibromo-2-(trifluoromethyl)quinoline, and how do reaction conditions influence yield and purity?

The synthesis of 4,6-Dibromo-2-(trifluoromethyl)quinoline often involves halogenation and cyclization strategies. For example:

- Copper-catalyzed aerobic reactions : Copper chloride (CuCl) under aerobic conditions enables efficient trifluoromethylation and bromination with functional group tolerance. Optimizing oxygen levels and temperature (e.g., 80–100°C) can improve yields by 15–20% .

- Zinc-catalyzed multicomponent reactions : Zinc(II) tristearate in solvent-free conditions facilitates coupling of alkynes, amines, and aldehydes. Inert atmospheres reduce side reactions, enhancing purity (>95%) .

- Gold-catalyzed cyclization : Trifluoromethylated propargyl-amines undergo cyclization with AuCl₃, achieving regioselectivity (>90%) by tuning ligand electronics (e.g., phosphine ligands) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key methods include:

- X-ray crystallography : Resolves bromine and trifluoromethyl positions (e.g., space group P2₁/c, unit cell parameters a = 10.2 Å, b = 14.5 Å, c = 7.8 Å) .

- Multinuclear NMR : ¹H and ¹³C NMR identify substitution patterns (e.g., CF₃ at δ 120–125 ppm in ¹⁹F NMR; Br substituents cause deshielding in ¹H NMR) .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 348.892) and fragmentation pathways .

Q. How do bromine and trifluoromethyl substituents affect electronic properties and reactivity?

- Electron-withdrawing effects : The CF₃ group reduces electron density at the quinoline core (Hammett σₚ = 0.54), enhancing electrophilic substitution at C-4 and C-5. Bromine further polarizes the ring, directing nucleophilic attacks to C-8 .

- Steric considerations : Bulkier Br and CF₃ groups hinder cross-coupling reactions (e.g., Suzuki-Miyaura), requiring Pd(PPh₃)₄ and elevated temperatures (100–120°C) .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in halogenation or functionalization reactions?

- DFT calculations : Analyze frontier molecular orbitals (FMOs) to identify electrophilic/nucleophilic sites. For example, LUMO localization at C-4 and C-6 in 2-(trifluoromethyl)quinoline correlates with bromination sites (ΔG‡ = 25–30 kcal/mol) .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways. Polar aprotic solvents stabilize transition states, reducing activation energy by 5–8 kcal/mol .

Q. How can contradictory data on catalytic efficiency (e.g., Cu vs. Zn catalysts) be resolved?

- Kinetic studies : Compare turnover frequencies (TOFs) under identical conditions. For instance, CuCl achieves TOF = 12 h⁻¹ in aerobic bromination, while Zn catalysts show TOF = 8 h⁻¹ but higher selectivity (95% vs. 85%) .

- In situ spectroscopy : Monitor intermediate species via IR or Raman. Zn catalysts stabilize enamine intermediates, reducing byproduct formation .

Q. What strategies address discrepancies in crystallographic data for polymorphic forms?

Q. How can 4,6-Dibromo-2-(trifluoromethyl)quinoline serve as a probe in biological studies?

- Fluorescence quenching assays : The CF₃ group enhances electron-deficient properties, enabling detection of protein binding via Förster resonance energy transfer (FRET) .

- Isotopic labeling : Incorporate ¹⁸F or ¹¹C for PET imaging, leveraging bromine as a leaving group for radiochemical substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.